5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring. Pyrimidine derivatives are widely studied due to their potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to modulate signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-amino-5-ethylpyrimidine derivatives
Uniqueness
5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain molecular targets .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-ethyl-2-(2-methoxyanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H17N3O2/c1-4-10-9(2)15-14(17-13(10)18)16-11-7-5-6-8-12(11)19-3/h5-8H,4H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
HRRYJMKTMSMEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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